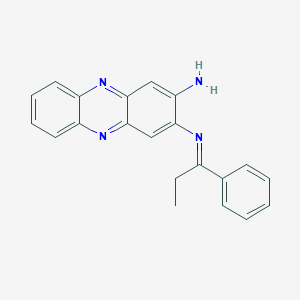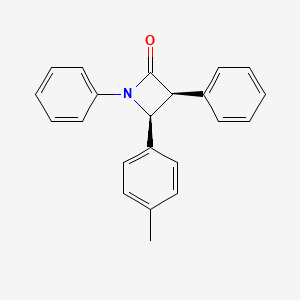![molecular formula C22H18N2O2 B14528400 2-Methoxy-5-{[(3-phenyl-1H-indol-1-yl)imino]methyl}phenol CAS No. 62308-71-8](/img/structure/B14528400.png)
2-Methoxy-5-{[(3-phenyl-1H-indol-1-yl)imino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-5-{[(3-phenyl-1H-indol-1-yl)imino]methyl}phenol is a complex organic compound that features both phenol and indole moieties. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-{[(3-phenyl-1H-indol-1-yl)imino]methyl}phenol typically involves the condensation of 2-methoxy-5-formylphenol with 3-phenyl-1H-indole-1-amine under acidic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the formation of the imine bond.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-{[(3-phenyl-1H-indol-1-yl)imino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine bond can be reduced to form secondary amines.
Substitution: Electrophilic aromatic substitution can occur on the phenol or indole rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used under controlled conditions to introduce various substituents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Secondary amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-Methoxy-5-{[(3-phenyl-1H-indol-1-yl)imino]methyl}phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-{[(3-phenyl-1H-indol-1-yl)imino]methyl}phenol involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-(1-propenyl)phenol: Shares the methoxy and phenol groups but differs in the substituent on the phenol ring.
1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid: Contains the indole moiety but has different substituents and functional groups.
Uniqueness
2-Methoxy-5-{[(3-phenyl-1H-indol-1-yl)imino]methyl}phenol is unique due to its specific combination of phenol and indole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
62308-71-8 |
|---|---|
Molecular Formula |
C22H18N2O2 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-methoxy-5-[(3-phenylindol-1-yl)iminomethyl]phenol |
InChI |
InChI=1S/C22H18N2O2/c1-26-22-12-11-16(13-21(22)25)14-23-24-15-19(17-7-3-2-4-8-17)18-9-5-6-10-20(18)24/h2-15,25H,1H3 |
InChI Key |
DQFHNVDZBYDDAN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NN2C=C(C3=CC=CC=C32)C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyridinium, 1-[2-[(2-chlorophenyl)amino]-2-oxoethyl]-, chloride](/img/structure/B14528323.png)



![4,8,11,11-Tetramethylbicyclo[7.2.0]undecan-2-ol](/img/structure/B14528341.png)

![N-[(E)-[(4-chlorophenyl)hydrazinylidene]methyl]benzamide](/img/structure/B14528344.png)


![1,7,7-Trimethylbicyclo[2.2.1]heptane-2-carboperoxoic acid](/img/structure/B14528365.png)




